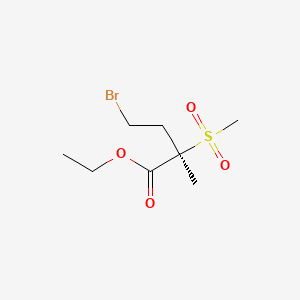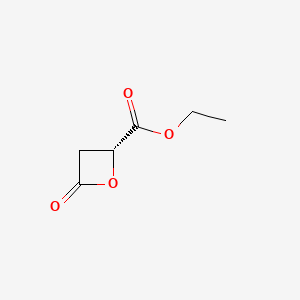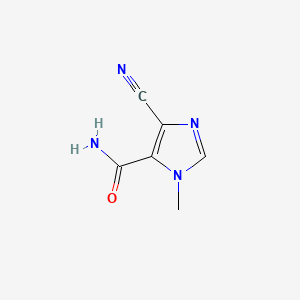
(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexane-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate” is a building block used in various chemical synthesis. It can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide as key intermediates for synthesis of factor Xa inhibitors .
Synthesis Analysis
The compound can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H26N2O4 and a molecular weight of 286.37 . Other physical and chemical properties such as boiling point and density are predicted to be 393.0±42.0 °C and 1.09±0.1 g/cm3 respectively .
Applications De Recherche Scientifique
Secteur pharmaceutique
Activité antibactérienne : La recherche indique que ce composé possède des propriétés antibactériennes, ce qui en fait un candidat potentiel pour de nouveaux antibiotiques ou agents antimicrobiens . Des études supplémentaires sont nécessaires pour explorer son mécanisme d'action et son efficacité contre des souches bactériennes spécifiques.
Emballage alimentaire et préservation
- Propriétés antioxydantes : Le groupe hydroxyle du composé contribue à son activité antioxydante. Les scientifiques explorent son potentiel comme additif écologique dans les matériaux d'emballage alimentaire .
Mécanisme D'action
Target of Action
It is known to be a building block used in various chemical syntheses .
Mode of Action
It is known to be used in the preparation of six stereoisomers of diaminocyclohexane carboxamide .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
Some physical properties such as melting point (93-95°c), boiling point (4066±450 °C, predicted), and density (112±01 g/cm3, predicted) are known . Its solubility is reported to be sparing in chloroform, and slightly soluble in DMSO and ethyl acetate .
Result of Action
It is known to be used in the synthesis of factor xa inhibitors .
Action Environment
Its storage temperature is recommended to be in a refrigerator .
Propriétés
IUPAC Name |
ethyl (1R,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-GMTAPVOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)


![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)



![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)
![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)
![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)
![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)


